4-(Fluoromethyl)-2-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural characteristics, which include a fluoromethyl group and an azaspirodecane core. This compound is gaining attention in medicinal chemistry and pharmaceutical research due to its potential biological activities and stability under various conditions. The IUPAC name for this compound is 4-(fluoromethyl)-2-azaspiro[4.5]decane, and it has the CAS number 2092064-76-9.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods. It falls under the classification of spirocyclic compounds, specifically those containing nitrogen in their structure, which can influence their reactivity and biological activity .
The synthesis of 4-(Fluoromethyl)-2-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the Rhodium(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes, which constructs the spiro[4.5]decane skeleton under mild reaction conditions. This method is advantageous due to its efficiency and the mild nature of the reaction environment.
Another effective method includes copper-catalyzed difluoroalkylation, where N-benzylacrylamides react with ethyl bromodifluoroacetate. This process typically involves a tandem radical addition and dearomatizing cyclization, leading to the formation of various derivatives of azaspiro compounds .
The synthesis often requires specific conditions such as controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. The choice of catalysts is critical; for instance, copper catalysts are preferred for their effectiveness in facilitating difluoroalkylation reactions.
The molecular formula for 4-(Fluoromethyl)-2-azaspiro[4.5]decane is with a molecular weight of approximately 157.23 g/mol. The structure includes a spirocyclic framework that contributes to its unique chemical properties.
This structural configuration allows for various functional modifications, enhancing its utility in synthetic chemistry.
4-(Fluoromethyl)-2-azaspiro[4.5]decane can participate in several chemical reactions:
The mechanism of action for 4-(Fluoromethyl)-2-azaspiro[4.5]decane primarily involves its interaction with specific molecular targets within biological systems. The presence of the fluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. Once inside cells, it can interact with enzymes or receptors, modulating their activity based on structural modifications and biological context.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
4-(Fluoromethyl)-2-azaspiro[4.5]decane has diverse applications in scientific research:
This compound's unique properties make it a subject of interest across multiple fields of research, highlighting its potential impact on future scientific advancements.
Catalytic fluoromethylation enables precise C–F bond formation within complex spirocyclic scaffolds, leveraging transition metal catalysts and fluorinated synthons. Palladium-catalyzed cross-coupling reactions using fluoromethyl halides (e.g., CH₂FI, BrCH₂F) or fluorinated building blocks allow direct functionalization of pre-assembled azaspiro[4.5]decane intermediates. For example, Suzuki-Miyaura couplings with fluoromethyl boronic acids introduce the fluoromethyl group at specific positions while maintaining spirocyclic integrity [4]. MOF-based catalysts like fluorinated γ-Fe₂O₃@SiO₂/IRMOF-3 enhance reaction efficiency due to their high surface area and fluorine affinity, facilitating nucleophilic fluoromethylation under mild conditions (60–80°C) with yields >85% [5] [8]. Challenges include suppressing defluorination and controlling regioselectivity in multi-ring systems, addressed through ligand tuning and low-temperature protocols.
Table 1: Catalytic Fluoromethylation Approaches
Catalyst System | Fluorine Source | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/Dioxane | FCH₂B(OH)₂ | 80 | 78 | Broad substrate scope |
CuI/1,10-Phenanthroline | CH₂FBr | 60 | 82 | Air tolerance |
γ-Fe₂O₃@SiO₂/IRMOF-3 | CH₂FI | 70 | 91 | Magnetic recovery, recyclability |
RCM constructs the spiro[4.5]decane skeleton via intramolecular cyclization of diene precursors, followed by fluoromethyl group installation. A critical route involves Grubbs II catalyst (G-II)-mediated cyclization of N-allyl-4-fluoromethyl-4-aminocyclohexanone derivatives. Optimizing diene geometry (e.g., trans-olefins) ensures high exo-cyclization selectivity to form the spiro-junction at C2–C3 [8]. Post-RCM hydrogenation saturates the resultant olefin, yielding the saturated azaspiro core with >90% diastereomeric purity. Precursors like 1,1-pentamethylene oxalic acid serve as starting materials due to their conformational rigidity, facilitating controlled ring formation [7]. Limitations include sensitivity to steric bulk, necessitating tailored ruthenium catalysts for fluoromethyl-bearing dienes.
Ligands modulate metal reactivity to achieve chemoselective fluoromethylation. Electron-deficient pyrazine ligands in MOFs (e.g., SIFSIX-3-Zn) polarize metal centers (Zn²⁺, Ni²⁺), enhancing electrophilic fluoromethylation of spirocyclic enolates [5]. N-Heterocyclic carbene (NHC) ligands in palladium complexes enable C–H fluoromethylation of unactivated azaspirodecanes, tolerating ketone and amine functionalities [4]. For direct trifluoromethylation, Umemoto’s reagent (CF₃⁺ source) coupled with Lewis acid catalysts (BF₃·OEt₂) achieves >75% yield, though fluoromethyl analogues require milder in situ-generated ⁻CH₂F reagents to avoid steric clashes. Stereoelectronic effects from the spirocyclic nitrogen dictate site selectivity, with C4 fluoromethylation favored over C1 due to reduced torsional strain [9].
Ketal-protected precursors streamline spirocenter assembly under oxidative conditions. 1,4-Dioxa-8-azaspiro[4.5]decane undergoes acid-catalyzed deprotection (e.g., p-TsOH) to reveal a reactive ketone, which rearranges via Schmidt or Beckmann pathways to form the 2-azaspiro[4.5]decane core [2]. Subsequent fluoromethylation employs electrophilic sources (Selectfluor®) or reductive amination with fluoromethyl ketones. Alternatively, ozonolysis of cyclohexenyl-substituted pyrrolidines generates di-aldehydes that spontaneously cyclize to spirodiketones, followed by fluoromethyl Wittig reactions. Key advantages include high atom economy and avoidance of transition metals, though pH control (<3) is critical to prevent epimerization [8].
The fluoromethyl group’s size and polarity (σ = 0.43) significantly influence stereochemical outcomes. Chiral auxiliaries like L-proline derivatives enforce trans-perihydroquinoline configurations during fluoromethyl Grignard additions to spirocyclic imines, achieving de >95% [9]. Enzymatic desymmetrization of meso-spirodiones using lipases (CAL-B) yields enantiopure (>99% ee) fluoromethyl intermediates. Computational models reveal that the C–F bond’s dipole minimizes 1,3-diaxial interactions in chair conformers, favoring equatorial fluoromethyl placement. For C4-fluoromethyl-2-azaspiro[4.5]decane, this preference dictates pharmacological activity, as equatorial isomers exhibit enhanced target binding [1] [9].
Table 2: Stereoselective Synthesis Outcomes
Method | Chiral Controller | de (%) | ee (%) | Favored Isomer |
---|---|---|---|---|
Grignard Addition | (S)-BINOL | 96 | 90 | 4R-equatorial-CH₂F |
Enzymatic Hydrolysis | Candida antarctica Lipase | – | 99 | 4S-equatorial-CH₂F |
Hydrogenation (Pd/C) | (–)-Sparteine | 88 | – | cis-4-CH₂F |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8